molecular formula C17H19N3O5S B2910993 N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 887204-52-6

N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2910993
CAS No.: 887204-52-6
M. Wt: 377.42
InChI Key: CRIPAULSGLTHCO-UHFFFAOYSA-N
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Description

N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic compound belonging to the class of oxalamide derivatives. It is characterized by a central N,N'-oxalyl-bis-amide backbone, which is substituted at the N1 position with a 3-methoxyphenyl group and at the N2 position with a 4-sulfamoylphenethyl moiety . The synthesis of such oxalamide derivatives typically follows standard coupling protocols involving amine intermediates and activated oxalate derivatives, such as oxalyl chloride . Compounds within this structural family are of significant interest in medicinal and organic chemistry research. The oxalamide core is a known pharmacophore, and related structures have been investigated for a range of potential biological activities. The presence of the sulfonamide group is often associated with enzyme inhibition properties, particularly against carbonic anhydrases, while the methoxyphenyl moiety can influence the compound's lipophilicity and overall interaction with biological targets . As a result, this chemical serves as a valuable intermediate or building block in the design and synthesis of novel compounds for biochemical screening. It is also used as a model substrate in method development and studies of reaction mechanisms in organic synthesis . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-25-14-4-2-3-13(11-14)20-17(22)16(21)19-10-9-12-5-7-15(8-6-12)26(18,23)24/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIPAULSGLTHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3-methoxyphenyl and 4-sulfamoylphenethyl intermediates separately, followed by their coupling through an oxalamide linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Key factors in industrial production include the selection of appropriate solvents, catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under controlled temperatures and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.

Scientific Research Applications

N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and sulfamoyl groups may interact with enzymes or receptors, modulating their activity. The oxalamide linkage provides structural stability, allowing the compound to effectively bind to its targets and exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxalamides are a versatile class of compounds with tunable properties based on substituent variation. Below is a detailed comparison of the target compound with similar oxalamides reported in the literature.

Key Observations:

Substituent Effects: Electron-Donating Groups: The target compound’s 3-methoxyphenyl group contrasts with electron-withdrawing groups (e.g., Cl, F in Compounds 28 and 20 ), which may alter binding affinity in enzyme targets. Polarity: The sulfamoyl group in the target compound enhances polarity compared to non-polar analogs like 4-methoxyphenethyl (Compound 21) or adamantyl (Compound 10). This could improve solubility but reduce membrane permeability .

Synthetic Efficiency :

  • Yields for oxalamides vary widely (30–83%), influenced by steric and electronic factors. For example, Compound 21’s high yield (83%) reflects optimized coupling conditions for ethoxyphenyl groups , whereas bulky substituents (e.g., adamantyl in Compound 10) may require specialized purification .

Key Insights:

  • However, this requires experimental validation.
  • Structural-Activity Relationships (SAR) :
    • Aryl Substitutions : Chloro/fluoro groups (Compound 28) enhance electrophilicity, favoring interactions with hydrophobic enzyme pockets .
    • Heterocyclic Moieties : Thiazole or pyridine rings (Compounds 13, S336) improve target selectivity via π-π stacking or metal coordination .

Biological Activity

N1-(3-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, a compound with the CAS number 887204-52-6, has garnered attention in the scientific community for its potential biological activities. This article will explore its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

IUPAC Name: this compound
Molecular Formula: C17H20N2O4S
Molecular Weight: 356.42 g/mol

The synthesis of this compound typically involves a multi-step process that includes the reaction of 3-methoxybenzoyl chloride with a sulfonamide derivative followed by the formation of the oxalamide linkage. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Potential: Research indicates that this compound may exhibit cytotoxic effects on cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Cells:
    In vitro experiments conducted on human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
  • Mechanistic Studies:
    Further investigations into the mechanism revealed that this compound induces apoptosis through the mitochondrial pathway, as evidenced by changes in mitochondrial membrane potential and activation of caspases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityDose-dependent reduction in MCF-7 viability
Apoptosis InductionIncreased apoptotic cells via mitochondrial pathway

Table 2: Synthesis Parameters

StepReagents UsedConditions
Formation of Oxalamide3-Methoxybenzoyl chloride + SulfonamideControlled pH, 25°C
PurificationEthanol recrystallizationRoom temperature

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